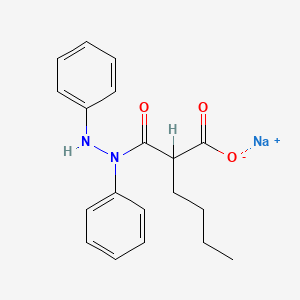
Bumadizone sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bumadizone sodium is a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. It is used primarily for the treatment of rheumatoid arthritis, gout, and post-traumatic edema . The compound’s chemical formula is C19H22N2O3, and it has a molar mass of 326.396 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bumadizone sodium can be synthesized through the formal condensation of one of the carboxy groups from butylmalonic acid with the hydrazino group of 1,2-diphenylhydrazine . The reaction typically involves the use of organic solvents and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in its sodium salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Bumadizone sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Bumadizone sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used to investigate the biochemical pathways involved in inflammation and pain.
Medicine: It is studied for its therapeutic potential in treating inflammatory diseases and pain management.
Mécanisme D'action
Bumadizone sodium exerts its effects by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the biosynthesis of prostaglandins . Prostaglandins are lipid compounds that play a key role in inflammation and pain. By blocking COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbutazone: Another NSAID with similar anti-inflammatory and analgesic properties.
Oxyphenbutazone: A metabolite of phenylbutazone with similar therapeutic effects.
Uniqueness
Bumadizone sodium is unique in its specific chemical structure, which allows it to be effective in treating a range of inflammatory conditions with a different side effect profile compared to other NSAIDs .
Conclusion
This compound is a valuable compound in the field of medicine and scientific research due to its potent anti-inflammatory and analgesic properties. Its unique chemical structure and mechanism of action make it an important tool for treating inflammatory conditions and advancing our understanding of biochemical pathways involved in inflammation and pain.
Propriétés
Numéro CAS |
14467-30-2 |
|---|---|
Formule moléculaire |
C19H21N2NaO3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
sodium;2-[anilino(phenyl)carbamoyl]hexanoate |
InChI |
InChI=1S/C19H22N2O3.Na/c1-2-3-14-17(19(23)24)18(22)21(16-12-8-5-9-13-16)20-15-10-6-4-7-11-15;/h4-13,17,20H,2-3,14H2,1H3,(H,23,24);/q;+1/p-1 |
Clé InChI |
JSKMFBFCHQMLJR-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(C(=O)N(C1=CC=CC=C1)NC2=CC=CC=C2)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
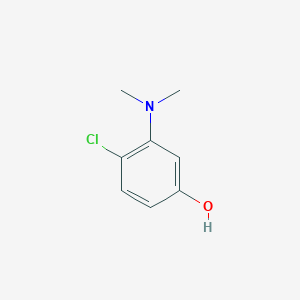
![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
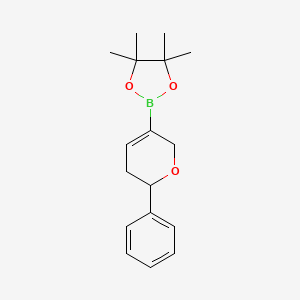

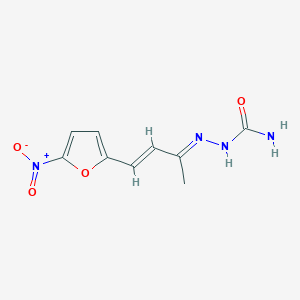
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
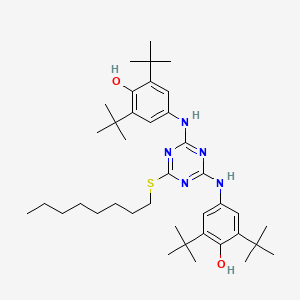
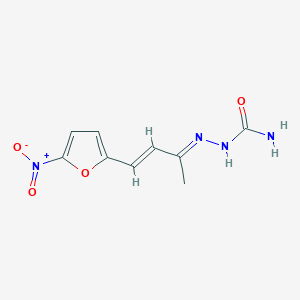
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)


![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
